molecular formula C18H20N2O3S B2834716 (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 1396891-36-3

(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2834716
CAS No.: 1396891-36-3
M. Wt: 344.43
InChI Key: XZYRUVMZIZMTBH-OWOJBTEDSA-N
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Description

This compound features a piperidine core substituted with a furan-3-carbonyl group at the 1-position and an acrylamide moiety at the 4-position. The acrylamide is further modified with a thiophen-3-yl group. The (E)-configuration of the acrylamide ensures spatial alignment critical for binding interactions .

Properties

IUPAC Name

(E)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(2-1-15-6-10-24-13-15)19-11-14-3-7-20(8-4-14)18(22)16-5-9-23-12-16/h1-2,5-6,9-10,12-14H,3-4,7-8,11H2,(H,19,21)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYRUVMZIZMTBH-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acrylamide Moiety

(a) Thiophen-3-yl vs. 4-(Methylthio)phenyl

The structurally closest analog, (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide (), replaces the thiophen-3-yl group with a 4-(methylthio)phenyl substituent. Key differences:

  • Electronic Effects : The thiophene ring (aromatic sulfur heterocycle) has stronger electron-withdrawing properties compared to the methylthio-substituted phenyl group, which is more electron-rich due to the methylthio (–SCH₃) group.
  • Bioactivity : Thiophene-containing compounds often exhibit improved binding to targets like kinases or GPCRs due to sulfur’s polarizability .
(b) Thiophen-3-yl vs. Thiophen-2-yl and Isoxazole

In (Entry 18), (E)-N-(5-methylisoxazol-3-yl)-3-(thiophen-2-yl)-2-(thiophen-3-yl)acrylamide features dual thiophene substituents and an isoxazole ring.

  • Steric Bulk : The additional thiophen-2-yl group introduces steric hindrance, likely reducing conformational flexibility compared to the target compound.
  • Hydrogen Bonding : The isoxazole nitrogen may engage in hydrogen bonding, a feature absent in the target compound.
  • Activity : Dual thiophene substitutions could enhance π-π stacking in hydrophobic binding pockets, as seen in antiviral or anticancer agents .

Piperidine Substituent Modifications

(a) Furan-3-carbonyl vs. Quinazoline-Pyridine Hybrids

describes compounds like (E)-N-(4-(1-(2-((4-((3-ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)oxy)acetyl)piperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide, which replaces the furan-3-carbonyl group with a quinazoline-pyridine-acetylated chain.

  • Complexity: The quinazoline-pyridine system increases molecular weight (~718 g/mol vs.
  • Target Selectivity: Quinazoline derivatives are known EGFR/HER2 inhibitors, suggesting this analog may prioritize kinase inhibition over other targets .
(b) Furan-3-carbonyl vs. Sulfonyl Groups

In , (E)-3-(4-(4-cyano-2,6-dimethylphenoxy)pyrimidin-5-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide features a methylsulfonyl group on the piperidine.

  • Stability : Sulfonyl groups are metabolically stable compared to ester-containing furan-3-carbonyl, which may undergo hydrolysis .

Bioactivity and Pharmacokinetic Profiles

(a) Antiviral and Antibacterial Potential

Compounds in (e.g., LQM445) with 3-chlorophenyl substituents exhibit antiviral activity. The target compound’s thiophene moiety may offer similar efficacy with reduced toxicity, as sulfur heterocycles are less prone to forming reactive metabolites than chlorinated aromatics .

Q & A

Q. What are the optimal synthetic routes for (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A typical pathway involves:

Piperidine functionalization : Reacting piperidin-4-ylmethanamine with furan-3-carbonyl chloride in dichloromethane (DCM) using triethylamine as a catalyst to form the 1-(furan-3-carbonyl)piperidin-4-yl)methyl intermediate .

Acrylamide formation : Coupling the intermediate with 3-(thiophen-3-yl)acrylic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling to ensure stereoselective (E)-configuration .
Optimization strategies :

  • Solvent choice (e.g., DMF for polar intermediates, DCM for acylation reactions).
  • Temperature control (0–5°C for exothermic steps to minimize side reactions).
  • Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing (E)- from (Z)-isomers via coupling constants) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. How can computational modeling predict the compound’s reactivity or biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs) using software like AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX software for structure refinement to resolve discrepancies (e.g., ambiguous NOE signals in NMR vs. crystallographic bond angles) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility that may explain mismatches with static crystal structures .
  • Cross-Validation : Compare calculated powder XRD patterns (Mercury software) with experimental data to confirm phase purity .

Q. What strategies enable enantioselective synthesis of chiral derivatives of this acrylamide?

  • Methodological Answer :
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during acrylamide formation to induce enantioselectivity .
  • Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers and determine enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., replacing thiophen-3-yl with furan-2-yl) and compare bioactivity in assays (e.g., enzyme inhibition, cytotoxicity) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
  • Crystallographic Studies : Map binding modes (e.g., via protein-ligand X-ray structures) to identify critical interactions (e.g., hydrogen bonds with trifluoromethyl groups) .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Kinetic Assays : Measure enzyme inhibition (IC50_{50}) using fluorogenic substrates (e.g., Caliper LabChip) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts upon compound treatment .
  • CRISPR/Cas9 Knockout Models : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays) to reduce variability .
  • Orthogonal Assays : Confirm results using unrelated methods (e.g., SPR for binding affinity vs. functional cell-based assays) .
  • Meta-Analysis : Pool data from multiple studies to identify outliers or platform-specific biases .

Q. Why might computational predictions of solubility conflict with experimental measurements?

  • Methodological Answer :
  • Solvent Effects : Adjust predictions for solvent polarity (e.g., LogP calculations may not account for DMSO interactions) .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect amorphous vs. crystalline forms, which alter solubility .
  • Experimental Validation : Perform shake-flask assays at physiological pH (7.4) to measure kinetic solubility .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC184–186°C
LogP (Lipophilicity)HPLC (C18 column, MeOH/H2O)3.2 ± 0.1
1H^1H NMR (DMSO-d6)400 MHz, δ 7.82 (d, J=15.4 Hz)Confirms (E)-acrylamide geometry
IC50_{50} (Kinase X)ADP-Glo™ Assay12.3 nM ± 1.5

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